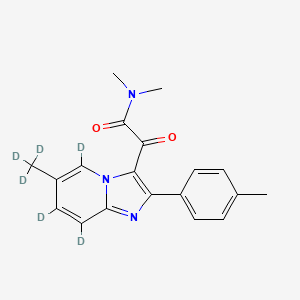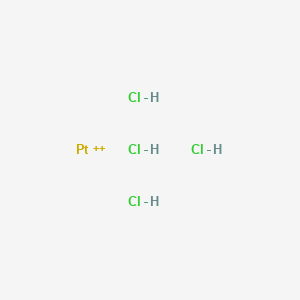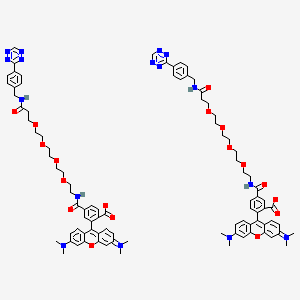
TAMRA-PEG4-Tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-PEG4-Tetrazine is a compound that combines tetramethylrhodamine (TAMRA) dye with a polyethylene glycol (PEG) linker and a tetrazine group. Tetramethylrhodamine is a red fluorescent dye commonly used in biological research for staining cells, tissues, biomarkers, or nanoparticles. The tetrazine group in this compound enables exceptionally fast cycloaddition kinetics with trans-cyclooctene, making it highly valuable for bioorthogonal chemistry applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-Tetrazine involves several steps, starting with the preparation of tetramethylrhodamine and the PEG linker. The PEG linker is then conjugated to the tetramethylrhodamine dye. Finally, the tetrazine group is introduced to complete the synthesis. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent conditions to meet the requirements for research-grade and good manufacturing practice (GMP)-grade products .
化学反応の分析
Types of Reactions: TAMRA-PEG4-Tetrazine primarily undergoes cycloaddition reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene. This reaction is highly selective and efficient, making it ideal for bioorthogonal labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include trans-cyclooctene and various solvents like DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major product formed from the reaction of this compound with trans-cyclooctene is a stable cycloadduct. This product retains the fluorescent properties of the tetramethylrhodamine dye, making it useful for imaging and tracking biological molecules .
科学的研究の応用
TAMRA-PEG4-Tetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for bioorthogonal labeling and click chemistry applications. In biology, it is employed for staining and imaging cells, tissues, and biomarkers. In medicine, it is used for tracking and imaging nanoparticles and other therapeutic agents. The compound’s fast cycloaddition kinetics and high selectivity make it a valuable tool for various research applications .
作用機序
The mechanism of action of TAMRA-PEG4-Tetrazine involves its ability to undergo the inverse electron demand Diels-Alder reaction with trans-cyclooctene. This reaction forms a stable cycloadduct, allowing the compound to label and track biological molecules efficiently. The tetramethylrhodamine dye provides fluorescence, enabling visualization and imaging of the labeled molecules. The PEG linker enhances the solubility and stability of the compound, making it suitable for various biological applications .
類似化合物との比較
Similar Compounds:
- Alexa Fluor 555
- CF 555 Dye
- DyLight 549
Uniqueness: TAMRA-PEG4-Tetrazine stands out due to its exceptionally fast cycloaddition kinetics with trans-cyclooctene, which is the fastest ever reported for any bioorthogonal reaction. This unique property makes it highly efficient for labeling and imaging applications. Additionally, the combination of tetramethylrhodamine dye with the PEG linker and tetrazine group provides enhanced solubility, stability, and fluorescence properties compared to other similar compounds .
特性
分子式 |
C90H100N16O18 |
|---|---|
分子量 |
1693.9 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/2C45H50N8O9/c1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)38-25-32(9-12-35(38)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43;1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)35-12-9-32(25-38(35)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43/h2*5-14,25-27,29H,15-24,28H2,1-4H3,(H2-,46,47,54,55,56,57) |
InChIキー |
ALWNCKYHRQJXJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





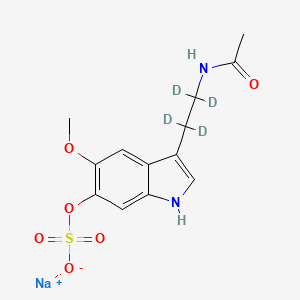


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
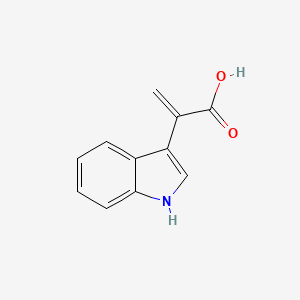
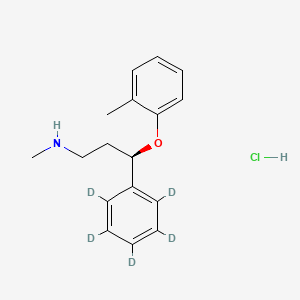
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
